![molecular formula C11H17N3 B1484052 (2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine CAS No. 2097952-90-2](/img/structure/B1484052.png)
(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine
Overview
Description
The compound “(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes the compound , often involves reactions with hydrazines, diazo compounds, and hydrazones under different reaction conditions . For instance, the methylation of 5-hydroxy-2,6-phenylpyrano[2,3-c]pyrazol-4(2H)-one with methyl iodide in the presence of a base yielded a compound containing a 5-methoxy group .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives have been studied extensively. For instance, the methylation of 5-hydroxy-2,6-phenylpyrano[2,3-c]pyrazol-4(2H)-one with methyl iodide in the presence of a base yielded a compound containing a 5-methoxy group .Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Molecules
Pyrazole derivatives are frequently utilized as scaffolds in the synthesis of bioactive chemicals due to their significant pharmacological properties . The compound can be used to create novel molecules with potential therapeutic effects. Its structure allows for the modification and attachment of various functional groups, leading to the discovery of new drugs.
Agrochemistry: Development of Pesticides and Herbicides
The pyrazole ring is a common feature in the molecular structure of many agrochemicals . This compound could be instrumental in the synthesis of new pesticides and herbicides, offering a more targeted approach to pest control and potentially reducing the environmental impact.
Coordination Chemistry: Ligand Synthesis
In coordination chemistry, pyrazole-based ligands can form complexes with metals, which are useful in catalysis and material science . The unique structure of this compound may lead to the development of novel ligands with specific coordination properties.
Organometallic Chemistry: Catalyst Design
The pyrazole moiety is known to influence the electronic and steric properties of organometallic catalysts . This compound could be pivotal in designing new catalysts that enhance reaction rates or selectivity for industrial processes.
Green Chemistry: Sustainable Reaction Media
Pyrazole derivatives are explored for their use in green chemistry, particularly as solvents or catalysts in reactions that minimize environmental impact . The subject compound could be a candidate for developing new, more sustainable reaction media.
Drug Discovery: Pharmacological Function Exploration
The pharmacological functions of pyrazole derivatives are diverse, ranging from anti-inflammatory to anticancer activities . Research into this compound could uncover new pharmacological functions, contributing to the expansion of available treatments.
Synthetic Techniques: Advanced Catalysis
Recent advances in synthetic chemistry have highlighted the role of pyrazole derivatives in developing eco-friendly methodologies, including heterogeneous catalytic systems and ligand-free systems . This compound could be at the forefront of such synthetic innovations.
Biological Activities: Novel Affinities
Systematic reviews of pyrazole derivatives have shown a broad spectrum of biological activities . Investigating the biological affinities of this compound could lead to the identification of novel biological targets and therapeutic applications.
Future Directions
properties
IUPAC Name |
[2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-6-11-9-2-1-3-10(9)13-14(11)7-8-4-5-8/h8H,1-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKYXOXEGIORTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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